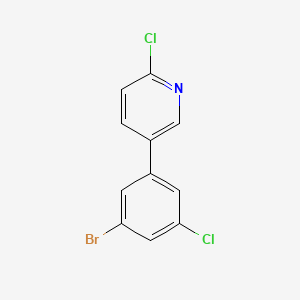
(3-Bromo-5-ethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-ethylphenyl)methanol: is an organic compound with the molecular formula C9H11BrO . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Bromo-5-ethylphenyl)methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 3-bromo-5-ethylbenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-bromo-5-ethylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Bromo-5-ethylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2/Pd.
Substitution: Nucleophiles like OH-, NH2-, and others.
Major Products Formed:
Oxidation: 3-Bromo-5-ethylbenzaldehyde, 3-Bromo-5-ethylbenzoic acid.
Reduction: 3-Bromo-5-ethylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Bromo-5-ethylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may serve as a model compound for investigating the interactions of brominated aromatic compounds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-ethylphenyl)methanol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, its brominated phenyl ring may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Phenylmethanol: The parent compound without the bromine and ethyl substitutions.
3-Bromophenylmethanol: Similar structure but lacks the ethyl group.
5-Ethylphenylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (3-Bromo-5-ethylphenyl)methanol is unique due to the presence of both bromine and ethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(3-bromo-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
Clé InChI |
NPFXJTRDIUDPSM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


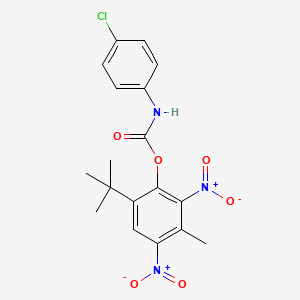
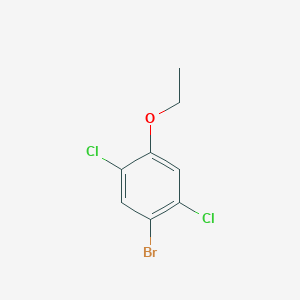
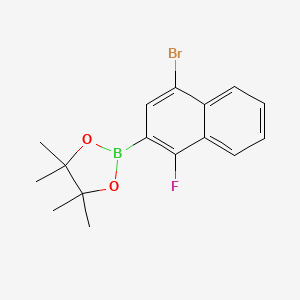
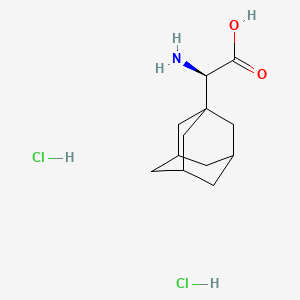
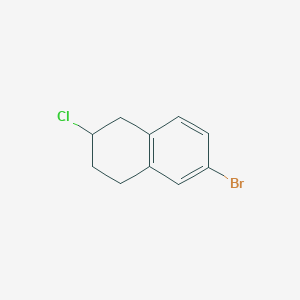

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
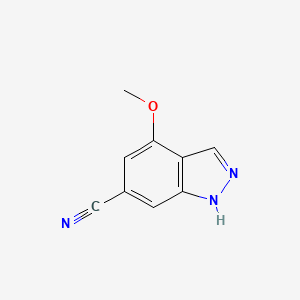
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

